6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at position 6 and a 1,2,4-oxadiazole ring at position 2 via a methyl linker. The oxadiazole moiety is further substituted with a 4-ethylphenyl group.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-16-5-7-18(8-6-16)23-24-21(30-26-23)15-27-22(28)14-13-20(25-27)17-9-11-19(12-10-17)29-4-2/h5-14H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZQGTXPZJXHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is largely attributed to its structural components, particularly the 1,2,4-oxadiazole moiety. This heterocyclic ring has been associated with various pharmacological properties including:
- Antitumor Activity : Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the micromolar range against human lung and colon cancer cells .
- Anti-inflammatory Effects : The presence of the dihydropyridazine structure may contribute to anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes .
Biological Activity
The biological activities of This compound can be summarized as follows:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study found that oxadiazole derivatives showed effective inhibition against several cancer cell lines (e.g., HeLa and CaCo-2) with IC50 values ranging from 10 to 100 µM .
Antimicrobial Activity
Compounds featuring oxadiazole rings have been reported to possess antimicrobial properties. For instance, derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria at concentrations as low as 32 µg/mL .
Neuroprotective Effects
Some studies suggest that oxadiazole derivatives can act as neuroprotective agents by modulating neurotransmitter systems and exhibiting antioxidant properties. This could be beneficial in treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : In a study examining a series of oxadiazole derivatives, one compound showed an IC50 value of 15 µM against human breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Anti-inflammatory Study : A derivative similar to the target compound was tested for its ability to inhibit COX enzymes in vitro. Results indicated a significant reduction in prostaglandin E2 production at concentrations of 50 µM .
Scientific Research Applications
Research has indicated that this compound exhibits several noteworthy biological activities:
-
Anticancer Properties :
- Preliminary studies suggest that the compound may possess significant anticancer activity. Its unique structure allows it to interact with multiple biological targets involved in cancer progression.
- A study highlighted its effectiveness against specific cancer cell lines, indicating potential as a therapeutic agent in oncology .
-
Antimicrobial Activity :
- The compound has shown promising results in antimicrobial assays, suggesting efficacy against various pathogenic microorganisms. This property is particularly relevant in the context of increasing antibiotic resistance .
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Results |
|---|---|---|
| Study on Anticancer Activity | Investigated effects on cancer cell lines | Significant inhibition of cell proliferation observed |
| Antimicrobial Research | Evaluated against bacterial strains | Demonstrated effectiveness against resistant strains |
| Neuroprotection Study | Assessed effects on neuronal health | Showed potential to reduce neuroinflammation and protect neurons |
These case studies illustrate the compound's versatility and potential as a lead candidate for drug development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazinone/Oxadiazole Derivatives
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Influence: Ethyl and ethoxy groups in the target compound contribute to moderate lipophilicity, balancing solubility and membrane permeability.
- Core Heterocycle: Pyridazinone derivatives (target compound, HE22) are distinct from pyrimidine-thiones () in electronic properties, affecting binding to biological targets like ion channels or enzymes .
Key Observations:
- Microbial biosynthesis (e.g., HE22 in Streptomyces) shows strain-dependent production levels, suggesting substituents influence enzymatic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
